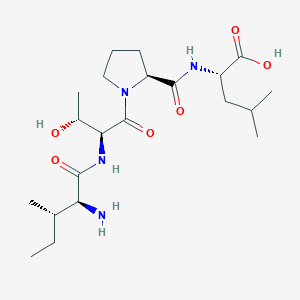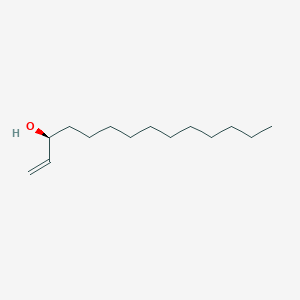![molecular formula C11H17IO3 B14255005 Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- CAS No. 240420-64-8](/img/structure/B14255005.png)
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- is an organic compound with a complex structure that includes a cyclopentanone ring and a dioxolane ring substituted with an iodopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- typically involves the reaction of cyclopentanone with 3-iodopropyl dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The iodopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- involves its interaction with molecular targets and pathways within a given system. The iodopropyl group can participate in halogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring provides stability and can act as a protecting group in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentanone ring structure.
Cyclohexanone: A six-membered ring ketone with different reactivity and properties.
2-Pentanone: A linear ketone with different structural and chemical characteristics.
Uniqueness
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- is unique due to the presence of both the iodopropyl and dioxolane groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
240420-64-8 |
|---|---|
Fórmula molecular |
C11H17IO3 |
Peso molecular |
324.15 g/mol |
Nombre IUPAC |
2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C11H17IO3/c12-6-2-5-11(14-7-8-15-11)9-3-1-4-10(9)13/h9H,1-8H2 |
Clave InChI |
QROFNCYRWKCFJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)C2(OCCO2)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


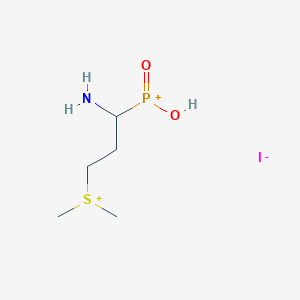
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)

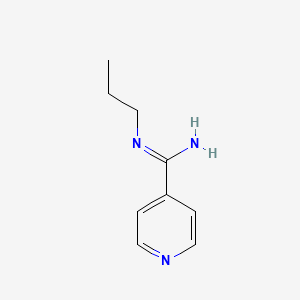
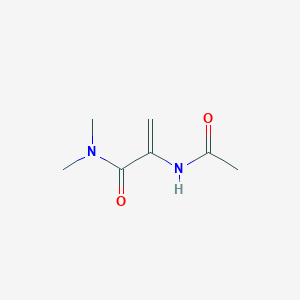
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
